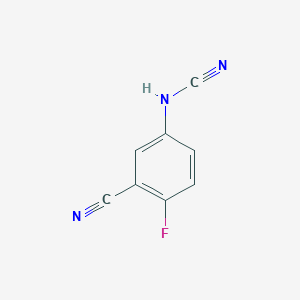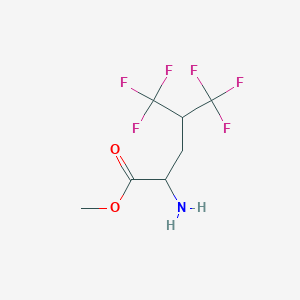
5-(Cyanoamino)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyanoamino)-2-fluorobenzonitrile is an organic compound characterized by the presence of a cyano group, an amino group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyanoamino)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyanamide under specific conditions. One common method includes the use of a base such as sodium methoxide in methanol to facilitate the reaction. The reaction mixture is stirred at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyanoamino)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: 5-(Amino)-2-fluorobenzonitrile.
Oxidation: 5-(Nitroamino)-2-fluorobenzonitrile.
Aplicaciones Científicas De Investigación
5-(Cyanoamino)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 5-(Cyanoamino)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzonitrile: Lacks the cyanoamino group, making it less reactive in certain chemical reactions.
5-(Cyanoamino)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and applications.
5-(Cyanoamino)-2-bromobenzonitrile:
Uniqueness
5-(Cyanoamino)-2-fluorobenzonitrile is unique due to the presence of both cyano and amino groups along with a fluorine atom. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H4FN3 |
|---|---|
Peso molecular |
161.14 g/mol |
Nombre IUPAC |
(3-cyano-4-fluorophenyl)cyanamide |
InChI |
InChI=1S/C8H4FN3/c9-8-2-1-7(12-5-11)3-6(8)4-10/h1-3,12H |
Clave InChI |
AKBJNKHNHVQFJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC#N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)
![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)



![(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B15301605.png)







![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
